(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at position 1 and a substituted aminoethyl-isopropylamino moiety at position 3 of the pyrrolidine ring.
Properties
IUPAC Name |
benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)20(11-9-18)16-8-10-19(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKYZZYNKUJDJE-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and various functional groups. This article explores its biological activity, potential applications, and insights from recent research findings.
- IUPAC Name : Benzyl (3S)-3-[2-aminoethyl(isopropyl)amino]pyrrolidine-1-carboxylate
- Molecular Formula : C17H28N2O2
- Molecular Weight : 296.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural configuration allows it to modulate the activity of these targets, leading to diverse pharmacological effects. Molecular docking studies have indicated that the compound effectively binds to specific sites on target proteins, influencing their function and activity.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound demonstrates biological activity:
- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. For instance, derivatives of pyrrolidine have shown significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties. In vitro studies have demonstrated that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, including breast and colorectal cancer .
- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Studies involving related compounds have shown promise in modulating neurotransmitter release and receptor activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that the compound exhibited an MIC of 10 μg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results showed that certain modifications led to increased potency, with some derivatives exhibiting IC50 values as low as 0.34 μM against breast carcinoma cell lines .
Research Findings and Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Pyrrolidine Derivatives
(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353995-89-7) Substituent: Bromine atom at C3. Molecular Formula: C₁₂H₁₄BrNO₂. Key Differences: The bromine substituent enables nucleophilic substitution reactions, making this compound a versatile intermediate for synthesizing more complex derivatives.
(S)-3-(Carboxymethyl-cyclopropylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353999-57-1) Substituent: Carboxymethyl-cyclopropylamino group at C3. Molecular Formula: C₁₇H₂₂N₂O₄. Key Differences: The cyclopropane ring introduces steric bulk and rigidity, while the carboxymethyl group enhances hydrophilicity. This contrasts with the target compound’s flexible aminoethyl-isopropyl group, which may improve membrane permeability but reduce polarity .
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6) Substituent: Hydroxyethyl group at pyrrolidine N1 and ethyl-carbamate at C3. Molecular Formula: C₁₆H₂₄N₂O₃. The carbamate linkage may confer stability against enzymatic degradation .
Piperidine Derivatives
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0) Structure: Piperidine ring with a 2-aminopropionyl group and isopropyl-carbamate. Molecular Formula: C₁₉H₂₉N₃O₃. The 2-aminopropionyl group mimics peptide bonds, suggesting applications in protease inhibitor design .
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1) Substituent: Branched 2-amino-3-methyl-butyryl group. Molecular Formula: C₂₀H₃₁N₃O₃. Key Differences: The branched side chain enhances steric hindrance, which could improve selectivity for hydrophobic binding pockets. This contrasts with the linear aminoethyl group in the target compound .
Structural and Physicochemical Comparison Table
Preparation Methods
Pyrrolidine Core Synthesis
The stereoselective formation of the pyrrolidine ring employs a [3+2] cycloaddition strategy using chiral catalysts. As detailed in US Patent 8,344,161B2, ruthenium-based asymmetric catalysts enable the construction of the (S)-configured pyrrolidine scaffold with 92-95% enantiomeric excess. Key parameters include:
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Temperature: -20°C to 0°C
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Catalyst loading: 2.5 mol%
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Solvent: Dichloromethane/ethanol (4:1 v/v)
Reaction monitoring via thin-layer chromatography (TLC) using ninhydrin staining confirms complete consumption of starting materials within 6-8 hours.
Sidechain Installation
The 2-aminoethyl-isopropylamine moiety is introduced via nucleophilic substitution on a brominated pyrrolidine intermediate. Optimal conditions utilize:
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Reagent: 2-Isopropylaminoethylamine (3.0 eq)
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Base: Potassium carbonate (2.5 eq)
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Solvent: Anhydrous DMF
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Temperature: 60°C for 12 hours
This step achieves 78-82% conversion, with residual starting material removed via aqueous extraction.
Critical Synthetic Steps and Optimization
Benzyl Ester Formation
The Steglich esterification protocol demonstrates superior performance for introducing the benzyl ester group:
Comparative studies show that mixed anhydride methods yield only 65-70% product with higher diastereomer formation.
Stereochemical Control
Maintaining the (S)-configuration during synthesis requires:
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Chiral Pool Strategy : Use of (S)-pyroglutamic acid as starting material preserves configuration through protection/deprotection sequences
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Asymmetric Catalysis : Jacobsen's thiourea catalyst achieves 98% ee in aminomethylation steps
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Dynamic Kinetic Resolution : Enzymatic resolution with Candida antarctica lipase B removes (R)-enantiomers
Purification and Characterization
Chromatographic Purification
A three-stage purification protocol ensures >99% purity:
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Flash Chromatography
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Stationary Phase: Silica gel 60 (230-400 mesh)
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Mobile Phase: Hexane/ethyl acetate (3:1 → 1:2 gradient)
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Recovery: 82-85%
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Ion-Exchange Chromatography
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Resin: Dowex 50WX2 (H+ form)
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Eluent: 0.5M NH₄OH in methanol
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Purpose: Removal of excess amine reagents
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Preparative HPLC
Spectroscopic Characterization
Key Spectral Data
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement flow chemistry for improved process control:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Volume | 50 L | 2 L/min throughput |
| Temperature Control | ±2°C | ±0.5°C |
| Daily Output | 1.2 kg | 8.5 kg |
| Purity | 98.5% | 99.3% |
Flow systems reduce purification demands through precise stoichiometric control and immediate quenching of intermediates.
Green Chemistry Metrics
| Metric | Value | Improvement vs Traditional |
|---|---|---|
| E-Factor | 18.7 | 64% reduction |
| Process Mass Intensity | 23.4 | 58% reduction |
| Solvent Recovery | 91% | +39% |
Water-based workup systems and catalytic reagent recycling drive these improvements.
Comparative Analysis of Synthetic Methods
The table below evaluates three predominant synthetic approaches:
| Method | Overall Yield | ee (%) | Purity | Cost Index |
|---|---|---|---|---|
| Chiral Pool Synthesis | 41% | 99.2 | 98.7% | 1.00 |
| Asymmetric Catalysis | 53% | 98.8 | 99.1% | 1.35 |
| Enzymatic Resolution | 48% | 99.5 | 99.3% | 1.28 |
Q & A
Q. What challenges arise when scaling synthesis while maintaining stereopurity?
- Methodological Answer : Scaling beyond 10g often reduces enantiomeric excess (ee) due to uneven mixing. Mitigation strategies include:
- Continuous flow reactors : Maintain precise temperature control (±1°C) during critical steps.
- In-line PAT : Real-time HPLC monitoring adjusts reagent feed rates to correct ee deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
